molecular formula C26H25FN2O2 B10932074 4-ethyl-1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-ethyl-1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10932074
M. Wt: 416.5 g/mol
InChI Key: UFWYMZXSWAGVRG-UHFFFAOYSA-N
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Description

4-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of various substituents through reactions such as alkylation, halogenation, and etherification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are often studied using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of 4-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C26H25FN2O2

Molecular Weight

416.5 g/mol

IUPAC Name

4-ethyl-1-[(2-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H25FN2O2/c1-4-23-25(18-9-13-21(30-2)14-10-18)28-29(17-20-7-5-6-8-24(20)27)26(23)19-11-15-22(31-3)16-12-19/h5-16H,4,17H2,1-3H3

InChI Key

UFWYMZXSWAGVRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC=CC=C3F)C4=CC=C(C=C4)OC

Origin of Product

United States

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